4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
Description
4-Fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by dual fluorine substitutions on both the benzene ring and the phenethylamine side chain. Its structure combines a sulfonamide group—a common pharmacophore in drug design—with fluorinated aromatic systems, which enhance metabolic stability and membrane permeability .
Properties
IUPAC Name |
4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c15-12-3-1-11(2-4-12)9-10-17-20(18,19)14-7-5-13(16)6-8-14/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZASQSNBZQZXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of fluorinated aromatic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Halogen Substitutions: Replacing fluorine with chlorine (e.g., ) increases molecular weight and may alter receptor binding kinetics due to chlorine’s higher electronegativity and larger atomic radius.
- Heterocyclic Extensions : Piperidine or pyridine additions () enhance receptor selectivity. For example, Compound 8 () shows high purity and efficacy as an α1A/α1D-adrenergic antagonist, likely due to the trifluoroethoxy group improving lipophilicity.
Pharmacological Activity
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition: Fluorinated benzenesulfonamides (e.g., derivatives in ) exhibit nanomolar affinity for CA isoforms (hCA II, VII). The fluorine atom’s electron-withdrawing effect enhances sulfonamide’s interaction with the zinc ion in CA’s active site.
- Comparison with Chlorinated Analogs : Chlorine-substituted derivatives (e.g., ) may show reduced CA inhibition due to weaker electronic effects compared to fluorine.
Receptor Modulation
- β3-Adrenergic Receptor Agonism : Fluorine’s small size and high electronegativity optimize interactions with hydrophobic receptor pockets. For instance, L755507 (), a β3-agonist, demonstrates high potency (pEC50 = 12.3) via Gs/Gi coupling, whereas chloro analogs may exhibit lower efficacy.
- Anticancer Activity : Fluorine-containing derivatives () show improved cytotoxicity profiles, with melting points correlating with stability (e.g., 155–156°C for fluoro vs. 132–134°C for chloro analogs).
Physicochemical Properties
Insights :
- Fluorinated derivatives generally exhibit higher yields and purity (e.g., 87% yield for Compound 8 ) compared to chlorinated or iodinated analogs, likely due to fluorine’s favorable reaction kinetics.
- Higher melting points (e.g., 299–300°C for Compound 24 ) suggest greater crystallinity and stability in fluorinated systems.
Pharmacokinetic Profiles
- Oral Bioavailability : Fluorine’s lipophilicity improves absorption, as seen in β3-agonist L755507 (oral bioavailability: 17% in rats ). Chloro analogs (e.g., ) may face greater first-pass metabolism due to reduced stability.
- Metabolic Stability : Fluorine resists oxidative metabolism, extending half-life. For example, 4-fluoro-N-(pyridin-2-yl) derivatives () show enhanced bioavailability over 3-pyridyl analogs.
Q & A
Q. What are the optimal synthetic routes for 4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 2-(4-fluorophenyl)ethylamine. Key parameters include:
- Solvent : Dichloromethane or dimethylformamide (DMF) for solubility .
- Base : Triethylamine (TEA) or sodium bicarbonate to neutralize HCl byproducts .
- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Yield optimization requires stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride) .
Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., fluorophenyl groups at ~30–50°), and packing interactions (C–H⋯O hydrogen bonds) . Use SHELX programs for refinement .
- NMR spectroscopy : NMR distinguishes fluorine environments (δ ≈ -110 to -115 ppm for aromatic F) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 381.1) .
Q. What preliminary biological screening assays are recommended to assess this compound’s pharmacological potential?
- Methodological Answer :
- Enzyme inhibition : Test against carbonic anhydrase isoforms (fluorinated sulfonamides are known inhibitors) using stopped-flow CO hydration assays .
- Receptor binding : Radioligand displacement assays for adrenergic (α/α) or orexin receptors .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported biological activity across studies?
- Methodological Answer : Structural contradictions (e.g., variable IC values) may arise from polymorphic forms or solvates. Strategies include:
- Comparative crystallography : Analyze multiple crystal forms (orthorhombic vs. monoclinic) to identify conformationally active states .
- Docking studies : Align X-ray structures with target proteins (e.g., carbonic anhydrase IX) to validate binding modes .
- Thermal analysis : DSC/TGA to assess stability of polymorphs under physiological conditions .
Q. What advanced strategies improve selectivity in sulfonamide-based drug design?
- Methodological Answer :
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF) at the benzene ring to enhance target affinity .
- Prodrug approaches : Mask sulfonamide with ester groups to reduce off-target interactions .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to optimize hydrophobic contacts (e.g., with α-adrenergic receptors) .
Q. How can conflicting SAR data from fluorinated analogs be systematically analyzed?
- Methodological Answer :
- Meta-analysis : Compile IC values from PubChem (e.g., CID 1584-58-3 vs. CID 21718-11-6) to identify trends in fluorophenyl positioning .
- QSAR modeling : Use Gaussian-based descriptors (e.g., HOMO-LUMO gaps) to correlate electronic effects with activity .
- Cross-assay validation : Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
